N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
"N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide" is a heterocyclic compound featuring a benzodiazole core fused to a phenyl ring, which is further substituted with a 5-methyl-1,2-oxazole-3-carboxamide group. This structure combines aromatic and heteroaromatic motifs, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor modulation. The benzodiazole moiety (1H-1,3-benzodiazol-2-yl) contributes π-π stacking and hydrogen-bonding capabilities, while the oxazole-carboxamide group enhances solubility and binding specificity .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQMEWBFBAOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Coupling with Phenyl Group: The benzimidazole derivative is then coupled with a phenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Final Coupling: The final step involves coupling the benzimidazole-phenyl derivative with the oxazole ring under conditions that promote amide bond formation, such as using carbodiimide reagents in the presence of catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the benzimidazole or oxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in molecular docking studies to understand its interaction with enzymes and receptors, aiding in drug design and development.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, disrupting their normal function.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, interfere with DNA replication, or block receptor signaling, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and physicochemical properties of "N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide" with related compounds from the evidence:
*Estimated based on analogous structures in and .
Key Observations:
Structural Diversity: The target compound’s benzodiazole group distinguishes it from analogs with chlorophenoxy (Compound 32), triazole (HM16), or benzodioxole () substituents. Benzodiazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions compared to oxygen-containing analogs . Electron-Withdrawing Effects: Chlorine and trifluoromethyl groups in HM16 and Compound 32 enhance metabolic stability but reduce solubility, whereas the target compound’s benzodiazole may balance polarity and lipophilicity .
Synthetic Complexity :
- Compounds like HM16 () require multistep cyclization, while the target compound’s synthesis likely involves coupling a benzodiazole-phenylamine with an oxazole-carboxylic acid derivative, similar to ’s protocols using LiAlH4 or Cs2CO3-mediated reactions .
Purity and Yield :
- Compound 32 () achieves >94% purity via TLC and HPLC, suggesting that similar methods (e.g., preparative HPLC) could be applied to the target compound .
Research Implications and Limitations
- Knowledge Gaps: The absence of crystallographic data (cf. SHELX refinements in ) limits insight into the target compound’s conformational preferences. Further studies using X-ray diffraction or molecular docking are warranted.
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 373.41 g/mol. Its structural components include a benzodiazole moiety, which is known for various biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Enterococcus faecium | Moderate | |
| Candida albicans | Low |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzodiazole and oxazole rings can significantly enhance or diminish biological activity. For instance, substituents at specific positions on the phenyl ring were found to optimize antibacterial efficacy while minimizing toxicity.
Key Findings:
- Substituents at the para position of the phenyl ring generally improve activity.
- The introduction of electron-withdrawing groups enhances interaction with bacterial targets.
Toxicity Profile
Toxicity assessments indicate that while some derivatives exhibit promising antibacterial activity, they also show varying levels of cytotoxicity. The compound's toxicity was evaluated using various assays, including Daphnia magna and MTT assays, revealing a moderate toxicity profile compared to other known antimicrobial agents.
Table 2: Toxicity Assessment
| Compound | Toxicity Level | Test Organism |
|---|---|---|
| This compound | Moderate | Daphnia magna |
| Control Compound | High | Daphnia magna |
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published by MDPI, this compound demonstrated significant inhibition against E. faecium biofilms. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents targeting biofilm-associated infections .
Case Study 2: Structure Optimization
Another investigation focused on optimizing the structure of the compound through various synthetic routes. The results indicated that certain modifications led to enhanced antibacterial activity while reducing cytotoxic effects. This highlights the importance of SAR in drug development processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
